molecular formula C10H15NO2 B8032476 6-Butoxy-5-methylpyridin-3-OL

6-Butoxy-5-methylpyridin-3-OL

Cat. No.: B8032476
M. Wt: 181.23 g/mol
InChI Key: RJKRYHFQZJMPFU-UHFFFAOYSA-N
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Description

6-Butoxy-5-methylpyridin-3-OL is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, characterized by the presence of a butoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxy-5-methylpyridin-3-OL typically involves the alkylation of 5-methylpyridin-3-OL with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-5-methylpyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Butoxy-5-methylpyridin-3-OL has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Butoxy-5-methylpyridin-3-OL depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-OL: Lacks the butoxy group, making it less hydrophobic and potentially altering its reactivity and binding properties.

    6-Methoxy-5-methylpyridin-3-OL: Contains a methoxy group instead of a butoxy group, which can influence its solubility and chemical behavior.

    6-Ethoxy-5-methylpyridin-3-OL: Similar structure with an ethoxy group, affecting its steric and electronic properties.

Uniqueness

6-Butoxy-5-methylpyridin-3-OL is unique due to the presence of the butoxy group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

6-butoxy-5-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-4-5-13-10-8(2)6-9(12)7-11-10/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKRYHFQZJMPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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